InChIKey Identity vs. Constitutional Isomers
Cyclobutyl(3-(piperazin-1-yl)azetidin-1-yl)methanone is uniquely identified by InChIKey SELREFQYNWHKLM-UHFFFAOYSA-N, confirming the specific connectivity in which the cyclobutylcarbonyl group is attached to the azetidine nitrogen (position 1) and the piperazine is attached to the azetidine at position 3 . This is distinct from the constitutional isomer (4-(Azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone (CAS 1489897-91-7), where the cyclobutylcarbonyl group is attached to the piperazine nitrogen rather than the azetidine . The two compounds share the same molecular formula (C12H21N3O) and molecular weight (223.31) but differ in connectivity, making InChIKey-based identity confirmation essential for procurement when synthetic route fidelity depends on a specific regioisomer.
cyclobutylcarbonyl on azetidine N1
cyclobutylcarbonyl on piperazine
| Evidence Dimension | Molecular connectivity (regioisomerism) |
|---|---|
| Target Compound Data | InChIKey: SELREFQYNWHKLM-UHFFFAOYSA-N; cyclobutylcarbonyl attached to azetidine N1; piperazine attached to azetidine C3 |
| Comparator Or Baseline | (4-(Azetidin-3-yl)piperazin-1-yl)(cyclobutyl)methanone (CAS 1489897-91-7); cyclobutylcarbonyl attached to piperazine N; azetidine attached to piperazine N' |
| Quantified Difference | Constitutional isomer: identical molecular formula (C12H21N3O) and MW (223.31) but different connectivity and InChIKey |
| Conditions | Structure assignment based on IUPAC nomenclature, vendor Certificate of Analysis, and InChIKey comparison |
Why This Matters
For synthetic chemistry applications where the azetidine nitrogen must carry the cyclobutylcarbonyl moiety (e.g., in structure–activity relationship studies of MAGL inhibitors), procurement of the incorrect constitutional isomer would yield a compound with fundamentally different hydrogen-bonding geometry and pharmacological properties.
